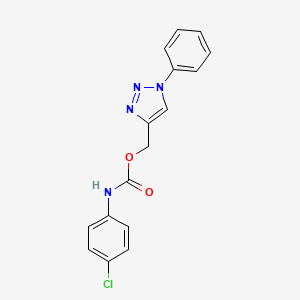

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

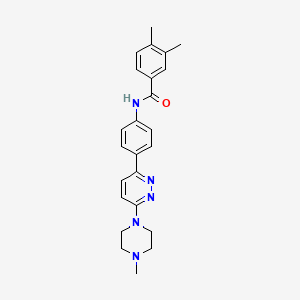

Description

1,2,3-Triazoles are a class of nitrogen-containing heterocyclic compounds . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .Molecular Structure Analysis

The 1,2,3-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Chemical Reactions Analysis

The chemical reactions of 1,2,3-triazoles are diverse, and they can participate in various types of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis

1,2,3-Triazoles are generally stable under both acidic and basic conditions, as well as under oxidizing and reducing conditions . They have a strong dipole moment and can form hydrogen bonds .Applications De Recherche Scientifique

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of cancer and other diseases. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of new catalysts with improved activity and selectivity.

Mécanisme D'action

The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins. This can lead to the suppression of cell growth or the induction of apoptosis, which is a programmed cell death process.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to have anti-cancer activity, as well as activity against other diseases such as malaria and tuberculosis. In materials science, this compound has been used to synthesize materials with unique properties, such as luminescence and conductivity. In catalysis, this compound has been used to synthesize catalysts with improved activity and selectivity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate in lab experiments is its ease of synthesis and availability. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Orientations Futures

There are several future directions for research on (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate. In medicinal chemistry, further studies are needed to explore the potential of this compound as a drug candidate for the treatment of cancer and other diseases. In materials science, research can focus on the synthesis of new materials using this compound as a building block. In catalysis, research can explore the use of this compound as a ligand for the synthesis of new catalysts with improved activity and selectivity.

Conclusion:

In conclusion, this compound is a compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its ease of synthesis and availability make it an attractive building block for the synthesis of new materials and catalysts. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential in various applications.

Méthodes De Synthèse

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(4-chlorophenyl)carbamate can be synthesized using a one-pot reaction of 4-chlorophenyl isocyanate and (1-phenyl-1H-1,2,3-triazol-4-yl)methanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound.

Safety and Hazards

Propriétés

IUPAC Name |

(1-phenyltriazol-4-yl)methyl N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2/c17-12-6-8-13(9-7-12)18-16(22)23-11-14-10-21(20-19-14)15-4-2-1-3-5-15/h1-10H,11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWUGPJTSMWQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2867382.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2867385.png)

![4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2867386.png)

![N~1~-(2,5-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2867388.png)

![1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2867393.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2867394.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylcarbamoyl]benzoate](/img/structure/B2867396.png)

![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)